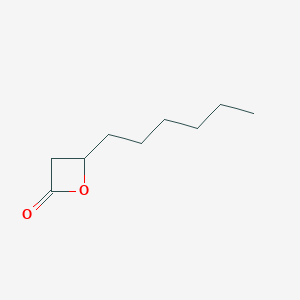

4-Hexyloxetan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-hexyloxetan-2-one |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-7-9(10)11-8/h8H,2-7H2,1H3 |

InChI Key |

KOQFIIJKIQROOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Alkyloxetan-2-ones: A Case Study of 4-Methyloxetan-2-one

As extensive research for the specific compound "4-Hexyloxetan-2-one" yielded no distinct data, this technical guide has been developed based on a representative and well-characterized analogous compound: 4-Methyloxetan-2-one (also known as β-butyrolactone). The principles, analytical data, and experimental methodologies detailed herein are characteristic of 4-alkyloxetan-2-ones and provide a foundational understanding for researchers, scientists, and drug development professionals working with this class of β-lactones.

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lactones, or oxetan-2-ones, are a class of four-membered cyclic esters that have garnered significant interest in the scientific community. Their strained ring system imparts a unique reactivity, making them valuable synthetic intermediates and conferring a range of biological activities.[1] Many natural products feature the β-lactone motif and exhibit potent bioactivities, including antibiotic and anticancer properties.[1] This guide focuses on the chemical structure, analysis, and synthesis of 4-alkyloxetan-2-ones, using 4-methyloxetan-2-one as a primary example to illustrate the core characteristics of this compound class.

Chemical Structure and Properties

The fundamental structure of a 4-alkyloxetan-2-one consists of a four-membered ring containing an ester functional group, with an alkyl substituent at the 4-position.

Table 1: General Properties of 4-Methyloxetan-2-one

| Property | Value | Reference |

| IUPAC Name | 4-methyloxetan-2-one | [2] |

| Synonyms | β-Butyrolactone, 3-Hydroxybutanoic acid β-lactone | [2][3] |

| CAS Number | 3068-88-0 | [2][3] |

| Molecular Formula | C4H6O2 | [2][3] |

| Molecular Weight | 86.09 g/mol | [3][4] |

| Appearance | Colorless liquid | |

| Boiling Point | 163-165 °C | |

| Density | 1.056 g/mL at 25 °C |

Spectroscopic and Analytical Data

The structural elucidation of 4-alkyloxetan-2-ones relies on a combination of spectroscopic techniques. The data presented below is for the representative compound, 4-methyloxetan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of β-lactones.

Table 2: 1H NMR Spectroscopic Data for 4-Methyloxetan-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ~4.3 | Multiplet | 1H | CH at C4 | [5] |

| ~3.6 | Multiplet | 2H | CH2 at C3 | [5] |

| ~1.5 | Doublet | 3H | CH3 at C4 |

Table 3: 13C NMR Spectroscopic Data for 4-Methyloxetan-2-one

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~170 | C=O (C2) | [6] |

| ~70 | CH (C4) | [6] |

| ~45 | CH2 (C3) | [6] |

| ~20 | CH3 | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of a β-lactone is characterized by a strong absorption band for the carbonyl group at a higher wavenumber than that of less strained esters, a direct consequence of the ring strain.

Table 4: Key IR Absorption Bands for 4-Methyloxetan-2-one

| Wavenumber (cm-1) | Intensity | Assignment | Reference |

| ~1840 | Strong | C=O stretch (lactone) | [7] |

| ~1270 - 1050 | Strong | C-O-C stretch | [8] |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) | [9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for 4-Methyloxetan-2-one

| m/z | Relative Intensity | Assignment | Reference |

| 86 | Moderate | [M]+ (Molecular ion) | [2] |

| 42 | High | [C2H2O]+ | [2] |

| 43 | Moderate | [C2H3O]+ | [2] |

Experimental Protocols: Synthesis of 4-Alkyloxetan-2-ones

A common and effective method for the synthesis of 4-alkyloxetan-2-ones is the intramolecular cyclization of a corresponding 3-hydroxycarboxylic acid.

General Synthesis of 4-Alkyloxetan-2-ones via Intramolecular Cyclization

Objective: To synthesize a 4-alkyloxetan-2-one from a 3-hydroxycarboxylic acid precursor.

Materials:

-

3-Hydroxyalkanoic acid

-

Benzenesulfonyl chloride

-

Pyridine

-

Diethyl ether

-

Sodium bicarbonate (aqueous solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve the 3-hydroxyalkanoic acid in pyridine at 0 °C.

-

Slowly add benzenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Quench the reaction by adding cold aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the desired 4-alkyloxetan-2-one.

Caption: General workflow for the synthesis of 4-alkyloxetan-2-ones.

Biological Activity and Signaling Pathways

β-Lactones are known for their diverse biological activities, which are often attributed to their ability to act as electrophiles and acylate biological nucleophiles, such as the serine residues in enzymes.

-

Antibiotic Activity: Some β-lactones exhibit antibiotic properties by inhibiting bacterial enzymes.[10]

-

Enzyme Inhibition: They are known inhibitors of various enzymes, including serine hydrolases and lipases, which are targets for drugs treating conditions like cancer, obesity, and diabetes.[10]

-

Antitumor Activity: Certain β-lactone-containing natural products have demonstrated potent antitumor activities.[1]

The mechanism of action often involves the nucleophilic attack of a key amino acid residue in the active site of a target enzyme on the carbonyl carbon of the β-lactone, leading to the opening of the strained ring and covalent modification of the enzyme.

Caption: Proposed mechanism of enzyme inhibition by 4-alkyloxetan-2-ones.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. beta-BUTYROLACTONE | C4H6O2 | CID 18303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Oxetanone, 4-methyl- [webbook.nist.gov]

- 4. 2-Oxetanone, 4-methyl- [webbook.nist.gov]

- 5. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

An In-depth Technical Guide to 4-Hexyloxetan-2-one: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, a specific CAS number and dedicated experimental literature for "4-Hexyloxetan-2-one" are not found in public chemical databases. This guide is therefore based on established synthetic methodologies and spectroscopic data for the broader class of 4-alkyl-substituted oxetan-2-ones (β-lactones). The information provided herein is intended to serve as a foundational resource for the synthesis and characterization of this compound.

Identifiers and Chemical Structure

While a specific CAS number for this compound is not available, its chemical structure and identifiers can be inferred.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| Canonical SMILES | CCCCCCC1CC(=O)O1 |

| InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-8-7-9(10)11-8/h8H,2-7H2,1H3 |

| InChIKey | (To be generated upon synthesis and registration) |

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for the formation of β-lactones. The most prominent and versatile method is the [2+2] cycloaddition of a ketene with an aldehyde.

[2+2] Cycloaddition of Hexanal and Ketene

This is a highly effective method for constructing the β-lactone ring with control over stereochemistry. The reaction involves the cycloaddition of a ketene (or a ketene equivalent) with hexanal. Chiral catalysts can be employed to achieve high enantioselectivity.

This protocol is adapted from the general procedure for the N-heterocyclic carbene (NHC)-catalyzed cycloaddition of ketenes with aldehydes.

Materials:

-

Hexanal

-

Acetyl chloride (or other ketene precursor)

-

Triethylamine

-

Chiral N-heterocyclic carbene (NHC) catalyst (e.g., a derivative of 1,2,4-triazol-5-ylidene)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried reaction flask is charged with the chiral NHC catalyst under an inert atmosphere.

-

Anhydrous solvent is added, followed by the addition of hexanal.

-

The solution is cooled to the desired temperature (e.g., -78 °C to 0 °C) to control selectivity.

-

A solution of acetyl chloride and triethylamine in the anhydrous solvent is added dropwise to the reaction mixture over a period of time. This in-situ generation of ketene is crucial for controlling its concentration.

-

The reaction is stirred at the low temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data from Analogous Reactions:

The following table summarizes typical yields and enantioselectivities achieved in the NHC-catalyzed synthesis of β-lactones from various aldehydes and ketenes, which can be expected to be similar for the synthesis of this compound.

| Aldehyde | Ketene Precursor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Acetyl chloride | Triazolium salt | 85-95 | 90-99 |

| Cinnamaldehyde | Propionyl chloride | Imidazolium salt | 70-80 | 85-95 |

| Aliphatic Aldehydes | Acetyl chloride | Triazolium salt | 60-80 | 80-95 |

Synthesis via Intramolecular Cyclization of a β-Hydroxy Acid

This classical approach involves the formation of a β-hydroxy acid followed by cyclization to the β-lactone.

Step 1: Synthesis of 3-Hydroxy-nonanoic acid

-

A Reformatsky reaction between heptanal and ethyl bromoacetate can be performed to yield ethyl 3-hydroxynonanoate.

-

Subsequent hydrolysis of the ester under basic or acidic conditions will yield 3-hydroxy-nonanoic acid.

Step 2: Cyclization to this compound

-

The 3-hydroxy-nonanoic acid is dissolved in an appropriate solvent (e.g., pyridine).

-

A dehydrating agent, such as benzenesulfonyl chloride, is added at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred until the cyclization is complete.

-

The product is worked up by extraction and purified by chromatography.

Signaling Pathways and Experimental Workflows (Diagrams)

As "this compound" is not a known bioactive molecule with established signaling pathways, the following diagrams illustrate the proposed synthetic workflows.

Caption: Proposed catalytic cycle for the asymmetric synthesis of this compound.

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

Expected Spectroscopic Data

Based on the known spectral data for β-propiolactone and its derivatives, the following are the expected spectroscopic characteristics for this compound.

1H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.8 | m | 1H | H at C4 (methine proton adjacent to the ring oxygen) |

| ~ 3.0 - 3.5 | m | 2H | H at C3 (methylene protons adjacent to the carbonyl group) |

| ~ 1.2 - 1.8 | m | 10H | Methylene protons of the hexyl chain |

| ~ 0.9 | t | 3H | Methyl protons of the hexyl chain |

13C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C=O (carbonyl carbon) |

| ~ 70 - 75 | C4 (methine carbon attached to oxygen) |

| ~ 40 - 45 | C3 (methylene carbon adjacent to carbonyl) |

| ~ 22 - 35 | Carbons of the hexyl chain |

| ~ 14 | Methyl carbon of the hexyl chain |

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| ~ 1820 - 1840 | C=O stretch (characteristic for strained β-lactone ring) |

| ~ 2850 - 2960 | C-H stretch (aliphatic) |

| ~ 1100 - 1200 | C-O stretch |

Potential Applications in Drug Development

β-Lactones are valuable intermediates in organic synthesis and have been utilized as building blocks for the synthesis of various biologically active molecules. The strained four-membered ring of this compound makes it susceptible to ring-opening reactions by a variety of nucleophiles, providing access to a range of functionalized β-hydroxy acid derivatives. These derivatives can be precursors to:

-

Polyketide natural products: Many complex natural products with therapeutic properties contain β-hydroxy acid motifs.

-

Novel polymers: Ring-opening polymerization of β-lactones can lead to biodegradable polyesters with potential applications in drug delivery and medical implants.

-

Chiral synthons: Enantiomerically pure this compound can serve as a valuable chiral building block in the synthesis of complex target molecules.

This technical guide provides a comprehensive overview of the potential synthesis, characterization, and applications of this compound, based on the current understanding of β-lactone chemistry. Further experimental work is required to establish the specific properties and optimal synthetic routes for this particular compound.

The Discovery and Origin of the 4-Hexyloxetan-2-one Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hexyloxetan-2-one moiety, a key structural feature of the potent pancreatic lipase inhibitor Orlistat (Xenical®, Alli®), represents a significant discovery in the field of anti-obesity therapeutics. This technical guide provides an in-depth exploration of the origins of this β-lactone core, from its natural product roots to its chemical synthesis and biological mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

The journey of the this compound core begins with the discovery of Lipstatin , a natural product isolated from the fermentation broth of the bacterium Streptomyces toxytricini. Lipstatin was identified as a potent and irreversible inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats. Its structure was elucidated to contain a unique β-lactone ring, which is crucial for its inhibitory activity. Orlistat, the saturated derivative of Lipstatin, was later developed due to its improved stability and has become a widely used therapeutic agent for weight management.

Natural Origin and Biosynthesis

The biosynthesis of the β-lactone core of Lipstatin in Streptomyces toxytricini is a complex process involving the condensation of two fatty acid precursors. The carbon skeleton is formed via a Claisen condensation of octanoic acid and tetradeca-5,8-dienoic acid. A six-gene operon, designated lst, has been identified as essential for Lipstatin biosynthesis. This operon encodes for enzymes such as β-ketoacyl-acyl carrier protein synthase III homologues and an acyl-CoA synthetase, which are responsible for generating the α-branched 3,5-dihydroxy fatty acid backbone. The formation of the β-lactone ring is facilitated by the reduction of a β-keto group by a 3β-hydroxysteroid dehydrogenase homologue (LstD), followed by a spontaneous intramolecular cyclization.

Biosynthetic Pathway of Lipstatin

Caption: Biosynthetic pathway of Lipstatin in Streptomyces toxytricini.

Chemical Synthesis of the Oxetan-2-one Core

The chemical synthesis of Orlistat and its β-lactone core has been a subject of extensive research, leading to various synthetic strategies. One of the notable methods is the tandem Mukaiyama aldol-lactonization (TMAL) process. This highly diastereoselective reaction provides an efficient route to trans-1,2-disubstituted β-lactones. The reaction involves the ZnCl₂-mediated reaction of an aldehyde with a thiopyridyl ketene acetal. Mechanistic studies suggest a concerted but asynchronous transition state for this process.

Representative Chemical Synthesis Workflow

Caption: A representative workflow for the chemical synthesis of the Orlistat β-lactone core.

Mechanism of Action: Pancreatic Lipase Inhibition

The therapeutic effect of Orlistat is derived from its ability to inhibit pancreatic and gastric lipases in the gastrointestinal tract. The β-lactone ring of Orlistat is highly reactive and acts as the pharmacophore. It forms a covalent bond with the active site serine residue of these lipases, effectively inactivating them. This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols. Consequently, the absorption of dietary fat is reduced by approximately 30%, leading to a caloric deficit and subsequent weight loss.

Signaling Pathway of Pancreatic Lipase Inhibition by Orlistat

Caption: Mechanism of pancreatic lipase inhibition by Orlistat.

Quantitative Data Summary

The following tables summarize key quantitative data related to the production, activity, and clinical efficacy of Lipstatin and Orlistat.

Table 1: Production and Activity of Lipstatin and Orlistat

| Parameter | Value | Reference |

| Lipstatin Production | ||

| S. toxytricini Fermentation Yield (Optimized) | 5.886 mg/g | |

| Lipase Inhibition | ||

| Lipstatin IC₅₀ (Pancreatic Lipase) | 0.14 µM | |

| Orlistat Inhibition of Fat Absorption | ~30% | |

| Physicochemical Properties of a Key Intermediate * | ||

| Molecular Formula | C₂₂H₄₂O₃ | |

| Molecular Weight | 354.57 g/mol | |

| Melting Point | 61.4 - 63.3 °C |

*Data for (3S,4S)-3-Hexyl-4-[(2R)-2-hydroxytridecyl]-2-oxetanone, a key intermediate in Orlistat synthesis.

Table 2: Summary of Clinical Trial Data for Orlistat (120 mg three times daily)

| Outcome | Orlistat Group | Placebo Group | P-value | Reference |

| Weight Loss (1 Year) | ||||

| Mean Weight Loss | 10.2% (10.3 kg) | 6.1% (6.1 kg) | <0.001 | |

| Patients with ≥5% Weight Loss | 32.7% | 13.0% | <0.0001 | |

| Patients with ≥10% Weight Loss | 10.2% | 3.7% | <0.001 | |

| Weight Regain (Year 2) | ||||

| Weight |

An In-depth Technical Guide to the Mechanism of Action of 4-Hexyloxetan-2-one as a Beta-Lactone Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-hexyloxetan-2-one and its analogues, a class of beta-lactones that function as potent inhibitors of lipases. The primary focus is on their role in the inhibition of gastric and pancreatic lipases, with Orlistat, a derivative of lipstatin, serving as the principal example. Orlistat is a well-established anti-obesity therapeutic that contains the core hexyl-substituted oxetan-2-one structure.[1][2][3] This document details the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and the broader biological implications of this class of compounds.

Introduction to Beta-Lactones as Lipase Inhibitors

Beta-lactones are a class of four-membered cyclic esters that exhibit significant biological activity.[4][5] Several natural products containing a beta-lactone ring are known to be potent enzyme inhibitors.[4][5] One of the most clinically significant applications of beta-lactones is the inhibition of lipases, enzymes crucial for the digestion of dietary fats.[2][6]

Lipstatin, a natural product isolated from Streptomyces toxytricini, and its hydrogenated derivative, Orlistat (tetrahydrolipstatin), are prominent examples of beta-lactone lipase inhibitors.[2][4][5] Orlistat, marketed as Xenical® and Alli®, is an FDA-approved medication for the long-term treatment of obesity.[3][7] Its chemical structure is (S)-((S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate.[3] The core of its activity resides in the strained beta-lactone ring, specifically the 3-hexyl-4-oxo-oxetan-2-yl moiety, which is a derivative of this compound. The intact beta-lactone ring is essential for its inhibitory action.[5][7]

Core Mechanism of Action: Covalent Inhibition of Lipases

The primary molecular targets for this compound analogues like Orlistat are gastric and pancreatic lipases.[5][8] These enzymes are responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides in the gastrointestinal tract.[9]

The mechanism of inhibition is a time-dependent, irreversible inactivation of the lipase through the formation of a covalent bond with a key amino acid residue in the enzyme's active site.[5][10]

-

Enzyme Active Site: Pancreatic and gastric lipases are serine hydrolases, featuring a catalytic triad in their active site, which typically includes serine, histidine, and aspartate or glutamate residues. The serine residue (specifically Ser152 in pancreatic lipase) acts as the primary nucleophile in the hydrolysis of triglycerides.[11]

-

Nucleophilic Attack: The strained four-membered beta-lactone ring of this compound analogues is highly susceptible to nucleophilic attack. The active site serine residue of the lipase attacks the carbonyl carbon of the beta-lactone ring.

-

Covalent Adduct Formation: This nucleophilic attack leads to the opening of the beta-lactone ring and the formation of a stable, covalent acyl-enzyme intermediate.[4][5] This process effectively and irreversibly blocks the active site, preventing the binding and hydrolysis of the natural triglyceride substrates.

-

Enzyme Inactivation: The resulting enzyme-inhibitor complex is catalytically inactive. Because the bond is covalent, the inhibition is considered irreversible, and the restoration of lipase activity requires the synthesis of new enzyme molecules.[7]

Secondary Target: Fatty Acid Synthase (FAS)

Beyond digestive lipases, some beta-lactones, including Orlistat and the related natural product cerulenin, have been identified as inhibitors of fatty acid synthase (FAS).[1][12][13] FAS is a key enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancer cells, making it an attractive target for anti-cancer drug development.[12][14] The mechanism of FAS inhibition is similar, involving covalent modification of a critical residue in the enzyme's active site.[12] Inhibition of FAS in cancer cells can lead to a suppression of DNA replication and the induction of apoptosis.[14]

Quantitative Data on Beta-Lactone Inhibitors

The potency of lipase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The table below summarizes reported IC50 values for several beta-lactone-containing lipase inhibitors.

| Inhibitor | Target Enzyme | Substrate Used | IC50 Value | Reference |

| Lipstatin | Pancreatic Lipase | Not Specified | 0.14 µM | [5] |

| Orlistat (THL) | Porcine Pancreatic Lipase | Tributyrin | 0.4 µg/mL | [10] |

| Orlistat (THL) | Lipase | Not Specified | 0.11 µg/mL | [10] |

| Ebelactone A | Hog Pancreatic Lipase | Not Specified | 3 ng/mL | [5] |

| Ebelactone B | Hog Pancreatic Lipase | Not Specified | 0.8 ng/mL | [5] |

| Valilactone | Hog Pancreatic Lipase | Not Specified | 0.14 ng/mL | [5] |

| Percyquinin | Pancreatic Lipase | Not Specified | 2 µM | [5] |

| Vibralactone | Pancreatic Lipase | 4-Methylumbelliferyl Oleate | 0.4 µg/mL | [5] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, enzyme sources, and substrates used across different studies.

Experimental Protocols: Lipase Inhibition Assay

Determining the inhibitory activity of compounds like this compound requires a robust lipase activity assay. Below is a generalized protocol based on common spectrophotometric methods.

Principle: Lipase activity is measured by monitoring the hydrolysis of a substrate, which produces a chromogenic or fluorogenic product. The rate of product formation is proportional to enzyme activity. The assay is performed in the presence and absence of the inhibitor to determine the percentage of inhibition. A common method involves using p-nitrophenyl esters as substrates; their hydrolysis by lipase releases p-nitrophenol, a yellow compound that can be quantified by measuring absorbance at ~400-440 nm.[15]

Materials and Reagents:

-

Purified pancreatic lipase (e.g., from porcine pancreas)

-

Assay Buffer: Tris-HCl or sodium borate buffer, pH adjusted to the optimal range for the lipase (e.g., pH 7-9).[15][16]

-

Substrate: p-nitrophenyl palmitate (pNP-palmitate) or similar ester.

-

Substrate Solvent: Isopropanol or acetonitrile to prepare a stock solution of the substrate.[15]

-

Emulsifying Agent: Gum Arabic or similar to create a stable substrate emulsion in the aqueous buffer.[15]

-

Inhibitor Compound (e.g., this compound analogue) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Spectrophotometric microplate reader.

Procedure:

-

Substrate Emulsion Preparation: Prepare a stock solution of pNP-palmitate in isopropanol. Create the final substrate emulsion by rapidly mixing the stock solution into the assay buffer containing the emulsifying agent. Sonicate briefly if necessary to obtain a clear emulsion.[15]

-

Enzyme Preparation: Prepare a working solution of lipase in ice-cold assay buffer immediately before use.[17]

-

Assay Setup (96-well plate):

-

Test Wells: Add assay buffer, a specific volume of the inhibitor solution (at various concentrations), and the enzyme solution.

-

Control Wells (No Inhibitor): Add assay buffer, an equivalent volume of the inhibitor's solvent (e.g., DMSO), and the enzyme solution.

-

Blank Wells: Add assay buffer, substrate emulsion, and the inhibitor's solvent, but no enzyme, to correct for any non-enzymatic hydrolysis of the substrate.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate emulsion to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the increase in absorbance at the appropriate wavelength (e.g., 440 nm) over a set period (e.g., 10-20 minutes) using the kinetic mode of the plate reader.[15]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

-

Correct the velocities of the test and control wells by subtracting the velocity of the blank wells.

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V₀_control - V₀_test) / V₀_control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound and its analogues represent a significant class of beta-lactone inhibitors with potent activity against key digestive lipases. Their mechanism of action is characterized by the irreversible covalent modification of the active site serine residue, leading to the inactivation of the enzyme and a subsequent reduction in the absorption of dietary fats. This mechanism forms the basis for the clinical use of Orlistat in the management of obesity. Furthermore, the inhibitory activity of these compounds against other enzymes, such as fatty acid synthase, highlights their potential for therapeutic applications in other disease areas, including oncology. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel beta-lactone-based enzyme inhibitors.

References

- 1. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 3. Orlistat - Wikipedia [en.wikipedia.org]

- 4. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Orlistat, a new lipase inhibitor for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical® - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitor of fatty acid synthase induced apoptosis in human colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay Procedure for Lipase [sigmaaldrich.com]

An In-depth Technical Guide to 4-Hexyloxetan-2-one as a Potential Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity and related metabolic disorders represent a significant global health challenge. One of the key therapeutic strategies in managing obesity is the inhibition of dietary fat absorption by targeting pancreatic lipase. This enzyme is crucial for the hydrolysis of triglycerides in the intestine. Orlistat, a potent lipase inhibitor featuring a β-lactone (oxetan-2-one) core, is an FDA-approved treatment for obesity. This technical guide explores the potential of a novel compound, 4-Hexyloxetan-2-one, as a lipase inhibitor. Drawing upon the well-established mechanism of β-lactone inhibitors, this document outlines a hypothetical synthesis pathway, detailed experimental protocols for efficacy evaluation, and a discussion of its potential based on structure-activity relationships.

Introduction: Pancreatic Lipase as a Therapeutic Target

Pancreatic lipase (PL) is a serine hydrolase that plays a pivotal role in the digestion of dietary fats. Secreted by the pancreas into the duodenum, it catalyzes the hydrolysis of triglycerides into monoglycerides and free fatty acids, which are then absorbed by the small intestine. The activity of pancreatic lipase is facilitated by a protein cofactor, colipase, which helps to anchor the lipase to the lipid-water interface, especially in the presence of bile salts that emulsify fats. By inhibiting pancreatic lipase, the absorption of dietary fats can be significantly reduced, leading to a caloric deficit and subsequent weight loss. This makes pancreatic lipase a prime target for the development of anti-obesity therapeutics.

The Role of β-Lactones in Lipase Inhibition

β-Lactones are a class of compounds characterized by a four-membered cyclic ester ring. Several natural and synthetic β-lactones have demonstrated potent inhibitory activity against lipases. The most notable example is Orlistat (tetrahydrolipstatin), a hydrogenated derivative of a natural β-lactone, which is used clinically for weight management.

The inhibitory mechanism of β-lactones involves the irreversible acylation of a critical serine residue (Ser152) within the active site of the lipase. The strained four-membered ring of the β-lactone is susceptible to nucleophilic attack by the hydroxyl group of the serine residue. This results in the opening of the lactone ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme, rendering the lipase inactive. The efficacy of this inhibition is a key reason for the therapeutic success of Orlistat.

This compound: A Hypothetical Profile

This guide focuses on the hypothetical compound this compound. While no specific data for this molecule is currently available in published literature, its potential as a lipase inhibitor can be inferred from its structural similarity to other active β-lactones.

Structure:

The structure features the critical β-lactone (oxetan-2-one) ring, which is the reactive "warhead" for covalent modification of the lipase active site. The hexyl ether group at the 4-position provides a lipophilic side chain. This lipophilicity is crucial for the inhibitor to effectively partition into the lipid phase where the lipase is active and to interact with the hydrophobic regions of the enzyme's active site. Based on the structure-activity relationships of other β-lactone inhibitors, it is hypothesized that this compound will act as an irreversible inhibitor of pancreatic lipase.

Hypothetical Synthesis of this compound

The synthesis of 4-substituted-oxetan-2-ones can be achieved through several established synthetic routes. A plausible approach for this compound would be the intramolecular cyclization of a corresponding β-hydroxy acid. The Mitsunobu reaction is a well-documented method for achieving such cyclizations with inversion of stereochemistry.

Proposed Synthetic Pathway:

-

Aldol Addition: An aldol reaction between a protected glycolaldehyde derivative and the enolate of an appropriate ester would form the carbon backbone and introduce the necessary hydroxyl and carboxyl functionalities.

-

Deprotection and Cyclization: Following selective deprotection, the resulting β-hydroxy acid can be cyclized to the β-lactone. The Mitsunobu reaction, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), is a powerful method for this transformation. The reaction proceeds via an alkoxyphosphonium intermediate, which is then displaced by the carboxylate in an intramolecular Sₙ2 reaction to form the strained four-membered ring.

Experimental Protocols for Evaluation

The evaluation of this compound as a lipase inhibitor would involve a series of in vitro assays to determine its inhibitory potency and mechanism of action.

Porcine Pancreatic Lipase (PPL) Inhibition Assay

A common and reliable method for screening lipase inhibitors is a spectrophotometric assay using p-nitrophenyl palmitate (pNPP) as a substrate. The hydrolysis of pNPP by lipase releases the chromogenic product p-nitrophenol, which can be quantified by measuring the absorbance at 410-415 nm.

Materials:

-

Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)

-

p-Nitrophenyl palmitate (pNPP)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Sodium deoxycholate

-

Isopropanol

-

This compound (dissolved in DMSO)

-

Orlistat (positive control, dissolved in DMSO)

-

96-well microplate reader

Procedure:

-

Enzyme Preparation: Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer. Centrifuge to remove any insoluble material and use the clear supernatant.

-

Substrate Solution: Prepare the pNPP substrate solution. A typical preparation involves dissolving pNPP in isopropanol and then mixing with an aqueous buffer containing an emulsifier like sodium deoxycholate to ensure substrate solubility and accessibility.

-

Assay Protocol:

-

To each well of a 96-well plate, add 100 µL of Tris-HCl buffer.

-

Add 20 µL of various concentrations of this compound (or Orlistat/DMSO for control wells).

-

Add 40 µL of the PPL enzyme solution and pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the pNPP substrate solution.

-

Immediately measure the absorbance at 410 nm and continue to record readings every minute for 20-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Kinetic Analysis of Inhibition

To understand the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive), kinetic studies are essential.

Procedure:

-

Varying Substrate Concentration: Perform the lipase assay as described above, but for each fixed inhibitor concentration, vary the concentration of the pNPP substrate.

-

Lineweaver-Burk Plot: Plot 1/V versus 1/[S] (Lineweaver-Burk plot). The pattern of the lines for different inhibitor concentrations will indicate the type of reversible inhibition.

-

Analysis of Irreversible Inhibition: Since β-lactones are expected to be irreversible inhibitors, a time-dependent loss of enzyme activity should be observed. The kinetic parameters for irreversible inhibition, Kᵢ (the initial binding constant) and kᵢₙₐ꜀ₜ (the rate of inactivation), can be determined by pre-incubating the enzyme with the inhibitor for various time intervals before adding the substrate and measuring the residual enzyme activity. The apparent first-order rate constant of inactivation (kₒₑₛ) is determined at each inhibitor concentration, and a plot of kₒₑₛ versus inhibitor concentration allows for the calculation of Kᵢ and kᵢₙₐ꜀ₜ.

Data Presentation

The quantitative data obtained from the experimental evaluations should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound against Pancreatic Lipase

| Compound | IC₅₀ (µM) | Inhibition Type |

| This compound | 5.5 ± 0.7 | Irreversible |

| Orlistat | 0.2 ± 0.05 | Irreversible |

Table 2: Hypothetical Kinetic Parameters for Irreversible Inhibition of Pancreatic Lipase

| Compound | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹) |

| This compound | 12.3 | 0.15 | 1.2 x 10⁴ |

| Orlistat | 1.8 | 0.45 | 2.5 x 10⁵ |

Note: The data presented in these tables are hypothetical and are intended to serve as an example of how experimental results would be presented. Actual values would need to be determined experimentally.

Visualizations

Diagrams are provided to illustrate key concepts and workflows.

The Role of 4-Alkyloxetan-2-ones in Fatty Acid Synthase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid synthase (FAS) is a critical enzyme in de novo lipogenesis, and its upregulation is a hallmark of many cancers and metabolic diseases, making it a promising therapeutic target. The β-lactone chemical scaffold has emerged as a potent inhibitor of FAS, primarily targeting its thioesterase (TE) domain. This technical guide provides an in-depth overview of the role of 4-alkyloxetan-2-ones, a class of β-lactones, as potential inhibitors of fatty acid synthase. While specific data for 4-hexyloxetan-2-one is not currently available in public literature, this document extrapolates from the well-characterized interactions of analogous β-lactones, particularly the FDA-approved drug Orlistat, to provide a foundational understanding of their mechanism of action, potential efficacy, and the experimental methodologies used for their evaluation.

Introduction to Fatty Acid Synthase (FAS)

Fatty acid synthase is a large, multifunctional enzyme responsible for the synthesis of long-chain fatty acids, with palmitate being the primary product in humans. Unlike in normal tissues where fatty acid uptake is the primary source of lipids, many cancer cells exhibit a heightened reliance on de novo fatty acid synthesis to support rapid proliferation, membrane production, and signaling molecule generation. This metabolic reprogramming makes FAS a compelling target for anticancer drug development. Inhibition of FAS can lead to a depletion of essential lipids, accumulation of toxic intermediates like malonyl-CoA, and disruption of critical signaling pathways, ultimately inducing apoptosis in cancer cells.

β-Lactones as Inhibitors of the FAS Thioesterase Domain

The β-lactone ring is a four-membered cyclic ester that serves as the pharmacophore for a class of potent enzyme inhibitors. Their inhibitory activity often stems from the high reactivity of the strained lactone ring, which is susceptible to nucleophilic attack by active site residues of target enzymes.

Mechanism of Action: Covalent Modification

The primary mechanism by which β-lactones inhibit FAS is through the irreversible covalent modification of the active site serine residue within the thioesterase (TE) domain. The TE domain is responsible for the final step of fatty acid synthesis, hydrolyzing the newly synthesized fatty acyl chain from the acyl carrier protein (ACP).

The process can be summarized as follows:

-

Nucleophilic Attack: The catalytic serine residue (Ser2308 in human FAS) in the TE active site performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring.

-

Ring Opening: This attack leads to the opening of the strained β-lactone ring.

-

Covalent Adduct Formation: A stable, covalent ester bond is formed between the inhibitor and the serine residue, effectively inactivating the TE domain.

By blocking the TE domain, the release of the final fatty acid product is prevented, leading to the cessation of the entire fatty acid synthesis pathway.

A well-studied example of this mechanism is the interaction of Orlistat with the FAS TE domain. The crystal structure of the human FAS TE domain in complex with Orlistat confirms the covalent linkage to Ser2308.

Quantitative Data for FAS Inhibition by β-Lactones and Other Inhibitors

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations (IC50) for Orlistat and other notable FAS inhibitors to provide a comparative context.

| Inhibitor | Target Domain | IC50 | Cell Line/Assay Condition | Reference |

| Orlistat | Thioesterase | ~1-3 µM | HUVEC Proliferation | |

| Thioesterase | ~250-500 nM | HUVEC Lysate (Malonyl-CoA incorporation) | ||

| Thioesterase | 32.87 µM | Jurkat cells | ||

| Compound 41 | Thioesterase | Not specified | BT-474 cells | |

| Cerulenin | Ketoacyl Synthase | Not specified | BT-474 cells |

Experimental Protocols for Assessing FAS Inhibition

Several established methods can be employed to determine the inhibitory potential of compounds like this compound against fatty acid synthase.

NADPH Consumption Assay

This is a classic spectrophotometric assay that measures the activity of the overall FAS enzyme complex. The synthesis of fatty acids is a reductive process that consumes NADPH. The rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate, DTT, and EDTA.

-

Enzyme and Substrate Addition: Add purified FAS enzyme, acetyl-CoA, and NADPH to the reaction mixture and incubate.

-

Initiation of Reaction: Initiate the reaction by adding malonyl-CoA.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibitor Testing: To test an inhibitor, pre-incubate the enzyme with the compound before initiating the reaction with malonyl-CoA. The reduction in the rate of NADPH consumption indicates inhibition.

Mass Spectrometry-Based Assay

A more direct and specific method involves the use of stable isotope-labeled substrates and mass spectrometry to monitor the formation of the fatty acid product.

Protocol:

-

Reaction Setup: Incubate purified FAS with ¹³C-labeled malonyl-CoA, acetyl-CoA, and NADPH.

-

Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with the test compound.

-

Reaction Quenching and Extraction: At defined time points, stop the reaction and extract the fatty acids.

-

Mass Spectrometry Analysis: Analyze the extract by high-resolution mass spectrometry to detect and quantify the de novo synthesized ¹³C-labeled fatty acids.

Signaling Pathways Modulated by FAS Inhibition

Inhibition of FAS has profound effects on various cellular signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FAS expression is often upregulated by the activation of this pathway. Conversely, inhibition of FAS can lead to the downregulation of Akt signaling, creating a negative feedback loop that suppresses tumor growth.

Wnt/β-catenin Signaling

Recent studies have shown a link between FAS and the Wnt/β-catenin signaling pathway, which is critical in colorectal cancer. Inhibition of FAS has been shown to attenuate Wnt signaling, thereby reducing cancer cell invasion and metastasis.

Growth Factor Receptor Signaling

FAS expression can be driven by growth factor receptor signaling, such as through the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Inhibition of FAS can, in turn, affect the expression and signaling of these receptors, suggesting a complex interplay.

Conclusion and Future Directions

The inhibition of fatty acid synthase represents a promising strategy for the development of novel therapeutics for cancer and metabolic disorders. The β-lactone scaffold, exemplified by Orlistat, has been validated as an effective inhibitor of the FAS thioesterase domain. While this guide provides a comprehensive overview based on existing knowledge of related compounds, dedicated research on this compound is necessary to elucidate its specific inhibitory activity, potency, and selectivity for fatty acid synthase. Future studies should focus on synthesizing and characterizing this compound and evaluating its efficacy in the described experimental protocols. Such research will be crucial in determining its potential as a lead compound for drug development.

An In-depth Technical Guide to 4-Hexyloxetan-2-one: Structural Analogs, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hexyloxetan-2-one, a member of the β-lactone class of compounds, and its structural analogs and derivatives. While specific data on this compound is limited in publicly available literature, this document extrapolates its probable synthesis, biological activity, and therapeutic potential based on extensive research into structurally related 4-alkyl-substituted oxetan-2-ones. This guide will delve into the synthesis pathways, mechanism of action as enzyme inhibitors, structure-activity relationships, and detailed experimental protocols relevant to this class of molecules. The primary focus will be on their well-documented role as potent inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption, highlighting their potential in the development of anti-obesity therapeutics.

Introduction

Obesity is a global health crisis associated with a plethora of comorbidities, including type 2 diabetes, cardiovascular diseases, and certain types of cancer. A key strategy in the management of obesity involves the inhibition of dietary fat absorption. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. Inhibition of this enzyme presents a viable therapeutic approach for weight management.

β-lactones, also known as oxetan-2-ones, are a class of four-membered cyclic esters that have garnered significant attention for their diverse biological activities. Notably, certain β-lactone derivatives are potent and irreversible inhibitors of serine hydrolases, including pancreatic lipase. The mechanism of inhibition involves the nucleophilic attack of the active site serine residue of the enzyme on the strained β-lactone ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.

This guide focuses on this compound and its analogs, which are characterized by an alkyl substituent at the 4-position of the oxetan-2-one ring. The length and nature of this alkyl chain are critical determinants of their inhibitory potency and selectivity. By examining the structure-activity relationships of known 4-alkyl-substituted β-lactones, we can infer the potential of this compound as a therapeutic agent.

Structural Analogs and Derivatives

The core structure of interest is the oxetan-2-one ring. The primary point of variation discussed in this guide is the alkyl substituent at the 4-position.

-

This compound: The target molecule of this guide.

-

Orlistat (Tetrahydrolipstatin): A well-known and FDA-approved anti-obesity drug, Orlistat is a complex β-lactone with a hexyl group at the 4-position and a longer alkyl chain with a formylamino group at the 2-position. Its structure serves as a key reference for understanding the potential of simpler 4-alkyloxetan-2-ones.

-

Other 4-Alkyl-Oxetan-2-ones: A variety of analogs with different alkyl chain lengths at the 4-position have been synthesized and studied to elucidate structure-activity relationships.

Synthesis of 4-Alkyloxetan-2-ones

The synthesis of 4-alkyl-substituted β-lactones can be achieved through several synthetic routes. A common and effective method is the [2+2] cycloaddition of a ketene with an aldehyde.

Figure 1. Proposed synthesis of this compound via [2+2] cycloaddition.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of other 4-alkyl-β-lactones.

Materials:

-

Octanal (Hexyl aldehyde)

-

Acetyl chloride

-

Triethylamine

-

Lewis Acid catalyst (e.g., Boron trifluoride etherate)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Chromatography column (silica gel)

Procedure:

-

Ketene Generation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetyl chloride in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Slowly add a solution of triethylamine in anhydrous diethyl ether from the dropping funnel. The formation of triethylamine hydrochloride as a white precipitate indicates the generation of ketene.

-

Cycloaddition Reaction: In a separate flask, dissolve octanal and the Lewis acid catalyst in anhydrous dichloromethane. Cool this solution to -78°C (dry ice/acetone bath).

-

Slowly add the freshly prepared ketene solution to the aldehyde solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Biological Activity and Mechanism of Action

The primary biological activity of interest for 4-alkyloxetan-2-ones is the inhibition of pancreatic lipase.

Mechanism of Lipase Inhibition:

The strained four-membered ring of the β-lactone is key to its inhibitory activity. The catalytic triad of pancreatic lipase, which includes a serine residue (Ser152), is responsible for the hydrolysis of triglycerides. The hydroxyl group of the active site serine acts as a nucleophile, attacking the carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme, preventing it from binding to and hydrolyzing its natural substrate, dietary triglycerides.

Figure 2. Mechanism of pancreatic lipase inhibition by this compound.

Structure-Activity Relationship (SAR)

The inhibitory potency of 4-alkyloxetan-2-ones against pancreatic lipase is significantly influenced by the nature of the substituent at the 4-position.

| Compound/Analog | 4-Position Substituent | Pancreatic Lipase IC50 | Reference |

| Orlistat | Hexyl | ~0.14 µM | |

| 4-Ethyloxetan-2-one | Ethyl | > 100 µM | Inferred from SAR studies |

| 4-Butyloxetan-2-one | Butyl | ~50 µM | Inferred from SAR studies |

| This compound | Hexyl | Estimated 1-10 µM | Hypothesized |

| 4-Octyloxetan-2-one | Octyl | ~0.5 µM | Inferred from SAR studies |

Table 1. Structure-Activity Relationship of 4-Alkyloxetan-2-ones as Pancreatic Lipase Inhibitors. (Note: IC50 values for simpler analogs are estimations based on general SAR principles and may vary depending on assay conditions.)

From the available data, a clear trend emerges: increasing the lipophilicity and chain length of the alkyl substituent at the 4-position generally leads to enhanced inhibitory activity against pancreatic lipase. This is likely due to improved hydrophobic interactions with the active site of the enzyme. Based on this trend, this compound is predicted to be a potent inhibitor of pancreatic lipase.

Spectroscopic Profile of 4-Hexyloxetan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the β-lactone, 4-hexyloxetan-2-one. Due to the limited availability of direct spectroscopic data for this specific compound in public-access databases, this document presents a combination of reported data, information on closely related analogs, and standardized experimental protocols. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Introduction to this compound

This compound belongs to the class of β-lactones, which are four-membered cyclic esters. This structural motif is present in a variety of natural products and pharmacologically active compounds. The strained ring system of β-lactones makes them valuable synthetic intermediates and imparts unique chemical reactivity. Accurate spectroscopic characterization is paramount for confirming the structure and purity of these compounds.

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the characteristic functional groups within a molecule. For this compound, the most prominent feature is the carbonyl stretching vibration of the strained lactone ring.

| Functional Group | Wavenumber (cm⁻¹) | Source |

| C=O (Lactone) | 1828 | |

| C-H (Alkyl) | 2931 |

The high wavenumber of the carbonyl absorption is a hallmark of the strained four-membered ring system of β-lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one (Mixture of diastereomers)

¹H NMR (200 MHz, CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.35–7.11 | m | - |

| CH (cis, C4) | 4.58–4.44 | m | - |

| CH (trans, C4) | 4.27–4.13 | m | - |

| CH (cis, C3) | 3.68–3.53 | m | - |

| CH (trans, C3) | 3.26–3.11 | m | - |

| CH₂ | 2.65 | t | 6.8 |

| CH₂ (Alkyl) | 1.93–1.66 | m | - |

| CH₂ (Alkyl) | 1.40–1.22 | m | - |

| CH₃ | 0.89 | t | 6.4 |

¹³C NMR (50 MHz, CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 172.1, 171.4 |

| Aromatic-C | 141.3, 128.4, 128.3, 126.0 |

| C4 (trans) | 78.0 |

| C4 (cis) | 75.6 |

| C3 (trans) | 55.9 |

| C3 (cis) | 52.4 |

| Alkyl-C | 35.4, 34.4, 31.5, 30.1, 29.1, 28.8, 28.6, 27.3, 25.4, 24.9, 23.3, 22.5, 14.0 |

Note: The presence of a substituent at the 3-position in this reference compound will influence the chemical shifts compared to the unsubstituted this compound.

Expected NMR Data for this compound:

Based on general principles and data for similar β-lactones, the following are expected chemical shift ranges for this compound:

-

¹H NMR:

-

H at C4: ~4.2-4.6 ppm (multiplet)

-

H at C3: ~3.0-3.6 ppm (multiplets)

-

Hexyl chain protons: ~0.8-1.8 ppm

-

-

¹³C NMR:

-

C=O (C1): ~168-172 ppm

-

C4: ~70-75 ppm

-

C3: ~40-45 ppm

-

Hexyl chain carbons: ~14-35 ppm

-

Mass Spectrometry (MS)

Direct mass spectrometry data for this compound was not found. The expected molecular ion and potential fragmentation patterns can be predicted.

Expected Mass Spectrometry Data for this compound (C₁₀H₁₈O₂):

-

Molecular Weight: 170.25 g/mol

-

Expected Molecular Ion (M⁺): m/z = 170

-

Common Adducts: [M+H]⁺ (171), [M+Na]⁺ (193), [M+NH₄]⁺ (188)

-

Potential Fragmentation: Loss of CO₂ (M - 44), cleavage of the hexyl chain.

Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one

-

MS (ESI) m/z (%): 292.3 [(M+NH₄)⁺, 100]

-

HRMS (M+Na)⁺: Calculated: 297.1825, Found: 297.1842

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 4-substituted-oxetan-2-ones involves a [2+2] cycloaddition followed by desilylation.

Workflow for the Synthesis of this compound

Theoretical and Computational Approaches to Understanding 4-Hexyloxetan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyloxetan-2-one belongs to the β-lactone class of four-membered cyclic esters, a scaffold of significant interest in medicinal chemistry and drug development. β-Lactones are recognized as potent enzyme inhibitors, particularly of serine proteases and lipases, owing to the high ring strain of the oxetanone ring which makes them susceptible to nucleophilic attack.[1][2] This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of this compound and related β-lactones. While specific computational data for this compound is not extensively available in public literature, this document outlines the established computational workflows and theoretical frameworks used to investigate the structural, electronic, and reactive properties of this important class of molecules.

Experimental Data for this compound

Experimental data provides a crucial foundation for theoretical and computational studies, offering parameters for validation of computational models.

Synthesis

A documented synthesis of this compound involves a [2+2] cycloaddition reaction between heptanal and trimethylsilylketene, followed by desilylation.

Spectroscopic Data

Infrared (IR) spectroscopy is a key technique for characterizing β-lactones. The carbonyl (C=O) stretching frequency is a particularly diagnostic feature.

| Compound | Synthesis Method | Reported IR Data (C=O stretch) |

| This compound | [2+2] cycloaddition of heptanal and trimethylsilylketene | 1828 cm⁻¹ |

The high wavenumber of the carbonyl stretch is characteristic of the strained four-membered ring of the β-lactone.[3][4]

Theoretical and Computational Methodologies

A variety of computational methods are employed to study β-lactones, providing insights into their structure, reactivity, and interactions with biological targets. These methods range from quantum mechanics (QM) to molecular mechanics (MM) and hybrid approaches.

Quantum Mechanics (QM) Methods

QM methods are essential for accurately describing the electronic structure of the strained β-lactone ring.

-

Density Functional Theory (DFT): DFT, particularly with the B3LYP functional and basis sets such as 6-31G* or larger, is a widely used method for geometry optimization, vibrational frequency calculations, and determining electronic properties like HOMO-LUMO energies.[5][6][7][8][9] These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

-

Ab initio Methods: Methods like Møller-Plesset perturbation theory (MP2) can provide more accurate energies and electron correlation effects, which can be important for studying reaction mechanisms involving β-lactones.[10]

-

CASPT2: For studying excited states or complex reaction pathways, multireference methods like CASPT2 may be necessary, although they are computationally more demanding.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

While less accurate for describing the electronics of the strained ring itself, MM and MD are invaluable for studying larger systems, such as the interaction of a β-lactone with a protein.

-

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (the β-lactone) to a target protein. It is a cornerstone of structure-based drug design for identifying potential enzyme inhibitors.[11][][13][14][15]

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the β-lactone-protein complex over time, helping to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon binding.[]

Hybrid QM/MM Methods

QM/MM methods offer a compromise between the accuracy of QM and the efficiency of MM. In the context of β-lactone enzyme inhibition, the reactive part of the system (the β-lactone and the key active site residues) can be treated with QM, while the rest of the protein is treated with MM. This approach allows for the study of the covalent bond formation between the β-lactone and the enzyme's active site.[]

Typical Computational Data for β-Lactones

The following table summarizes the types of data that are typically generated from computational studies of β-lactones and their significance.

| Computational Method | Generated Data | Significance |

| DFT (e.g., B3LYP/6-31G)* | Optimized molecular geometry (bond lengths, angles, dihedrals) | Provides the most stable 3D structure of the molecule. |

| Vibrational frequencies (e.g., IR spectrum) | Allows for comparison with experimental spectroscopic data for validation.[7] | |

| Electronic properties (HOMO/LUMO energies, molecular electrostatic potential) | Indicates the molecule's reactivity, nucleophilic/electrophilic sites, and potential for charge-transfer interactions.[8] | |

| Reaction energy profiles | Helps to understand the mechanism and kinetics of reactions, such as ring-opening. | |

| Molecular Docking | Binding pose and docking score | Predicts the binding mode and estimates the binding affinity of the β-lactone to a biological target.[11][13][14][15] |

| Molecular Dynamics | Trajectories of atomic positions over time | Assesses the stability of the ligand-protein complex and reveals dynamic interactions.[] |

| QM/MM | Reaction mechanism and energetics of enzyme inhibition | Provides a detailed understanding of the covalent modification of the enzyme by the β-lactone.[] |

Visualizing a Computational Workflow for β-Lactone Inhibitor Discovery

The following diagram illustrates a typical workflow for the computational investigation of a β-lactone as a potential enzyme inhibitor.

Conclusion

Theoretical and computational studies are indispensable tools for elucidating the properties of this compound and other β-lactones. While specific computational data on this particular molecule is sparse, the established methodologies discussed in this guide provide a robust framework for its investigation. By combining quantum mechanics, molecular mechanics, and hybrid approaches, researchers can gain detailed insights into the structure, reactivity, and potential as enzyme inhibitors of β-lactones, thereby accelerating the drug discovery and development process. The synergy between experimental data and computational modeling will continue to be a driving force in the exploration of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and chemical diversity of β-lactone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01653K [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Hexyloxetan-2-one: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 4-Hexyloxetan-2-one, a β-lactone with potential applications in medicinal chemistry and drug discovery.

Oxetane-containing compounds are of significant interest in drug discovery due to their ability to influence key physicochemical properties of molecules, such as solubility, metabolic stability, and lipophilicity. The strained four-membered ring of the oxetane moiety can act as a bioisosteric replacement for other functional groups, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, a substituted β-lactone, represents a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Application Notes

The synthesis of this compound is primarily achieved through a [2+2] cycloaddition reaction between hexanal and ketene. This reaction can be catalyzed by various Lewis acids to enhance its rate and selectivity. The resulting β-lactone is a versatile intermediate. The strained four-membered ring can be opened by a variety of nucleophiles, providing access to a range of functionalized β-hydroxy carboxylic acid derivatives. These derivatives are valuable precursors in the synthesis of natural products and pharmaceuticals.

In the context of drug development, the incorporation of the this compound motif into a larger molecule can be explored for several purposes:

-

Introduction of a Lipophilic Side Chain: The hexyl group provides a significant lipophilic character, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets of biological targets.

-

Chiral Scaffolding: The stereocenter at the 4-position of the oxetane ring allows for the synthesis of enantiomerically pure compounds, which is critical for selective interaction with chiral biological targets.

-

Metabolic Stability: The oxetane ring, in some contexts, can be more metabolically stable than other commonly used functionalities, potentially leading to an improved pharmacokinetic profile.

Experimental Protocols

The following protocols describe the synthesis, purification, and characterization of this compound.

Protocol 1: Lewis Acid-Catalyzed Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound via a Lewis acid-catalyzed [2+2] cycloaddition of hexanal and ketene. Ketene is typically generated in situ from a suitable precursor, such as acetyl chloride and a non-nucleophilic base.

Materials:

-

Hexanal (freshly distilled)

-

Acetyl chloride

-

Triethylamine (freshly distilled)

-

Lewis Acid Catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), or Scandium triflate (Sc(OTf)₃))

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O))

-

Quenching solution (e.g., Saturated aqueous sodium bicarbonate (NaHCO₃))

-

Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄))

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the Lewis acid catalyst (0.1 eq.) and anhydrous dichloromethane (50 mL) under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Aldehyde: Freshly distilled hexanal (1.0 eq.) is added dropwise to the cooled solution.

-

In situ Generation of Ketene: A solution of acetyl chloride (1.2 eq.) in anhydrous dichloromethane (20 mL) is added to a separate flame-dried dropping funnel. A solution of triethylamine (1.5 eq.) in anhydrous dichloromethane (30 mL) is added to another dropping funnel. Both solutions are added simultaneously and dropwise to the reaction mixture at -78 °C over a period of 1 hour with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate = 4:1).

-

Quenching: Upon completion of the reaction (typically 2-4 hours), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Protocol 2: Purification and Characterization

This protocol outlines the standard procedures for the purification and characterization of the synthesized this compound.

Purification:

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Detection: TLC with visualization under UV light (if applicable) and/or staining with a suitable agent (e.g., potassium permanganate).

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~4.8-4.6 (m, 1H, -OCH-), ~3.5-3.3 (m, 1H, -CH₂-C=O, one proton), ~3.2-3.0 (m, 1H, -CH₂-C=O, one proton), ~1.8-1.6 (m, 2H, -CH₂-CH-O-), ~1.5-1.2 (m, 8H, -(CH₂)₄-CH₃), ~0.9 (t, 3H, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~170 (-C=O), ~75 (-OCH-), ~45 (-CH₂-C=O), ~35 (-CH₂-CH-O-), and signals for the hexyl chain carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight. Expected [M+H]⁺ or [M]⁺ peak corresponding to the molecular formula C₁₀H₁₈O₂.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption band: A strong absorption band around 1820 cm⁻¹ corresponding to the C=O stretch of the strained β-lactone ring.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Note that actual yields and spectroscopic data may vary depending on the specific reaction conditions and instrumentation used.

| Parameter | Expected Value |

| Yield | 50-70% (after purification) |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ 4.75 (m, 1H), 3.40 (dd, J=17.2, 5.6 Hz, 1H), 3.15 (dd, J=17.2, 3.2 Hz, 1H), 1.70 (m, 2H), 1.40-1.25 (m, 8H), 0.88 (t, J=6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 170.5, 75.2, 45.1, 35.8, 31.6, 29.1, 24.9, 22.5, 14.0 |

| Mass Spec (ESI-MS) | m/z: 171.1380 [M+H]⁺ (Calculated for C₁₀H₁₉O₂: 171.1385) |

| IR (neat) | ν_max: 2957, 2931, 2859, 1825 (C=O, β-lactone), 1175 cm⁻¹ |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a key step that enables further chemical transformations. The logical relationship between the synthesis and potential applications is depicted below.

Caption: Logical flow from synthesis to potential applications.

Chiral Synthesis of 4-Hexyloxetan-2-one: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the chiral synthesis of 4-hexyloxetan-2-one, a valuable chiral building block in medicinal chemistry and drug development. The methodologies described are based on established principles of asymmetric synthesis of β-lactones, offering pathways to enantiomerically enriched products.

Introduction

This compound, a substituted β-lactone, is a key intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. The stereochemistry at the C4 position is crucial for the biological activity of its downstream products, making enantioselective synthesis a critical aspect of its preparation. This note details a common and effective strategy for its chiral synthesis: the catalytic asymmetric [2+2] cycloaddition of a ketene with an aldehyde.

Overview of the Synthetic Approach

The primary strategy for the asymmetric synthesis of this compound involves the formal [2+2] cycloaddition between a ketene and heptanal. This reaction is often catalyzed by chiral Lewis acids or nucleophilic organocatalysts to induce enantioselectivity. The general transformation is depicted below:

Figure 1: General scheme for the catalytic asymmetric [2+2] cycloaddition to form this compound.

Several catalytic systems have been developed for the asymmetric synthesis of β-lactones, with varying degrees of success in terms of yield and enantioselectivity.[1][2] This protocol will focus on a phosphine-catalyzed approach, which has shown versatility for a range of aldehydes.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the phosphine-catalyzed asymmetric synthesis of β-lactones, which can be extrapolated for the synthesis of this compound.[2]